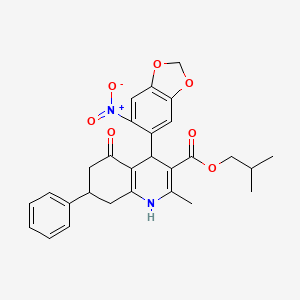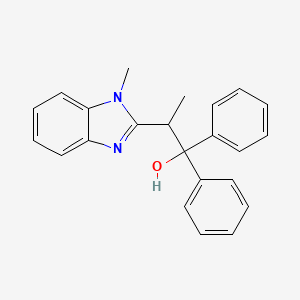![molecular formula C17H17N3OS B5186049 N-[4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl]acetamide](/img/structure/B5186049.png)
N-[4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl]acetamide is a complex organic compound featuring a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl]acetamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzoyl chloride with thiosemicarbazide to form the intermediate, which then undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to yield the thiadiazole ring. The final step involves the acylation of the resulting thiadiazole derivative with acetic anhydride to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the thiadiazole ring, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
N-[4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
- N-[4-[5-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl]acetamide
- N-[4-[5-(4-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl]acetamide
- N-[4-[5-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl]acetamide
Uniqueness: N-[4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl]acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
Propiedades
IUPAC Name |
N-[4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11-3-5-13(6-4-11)16-19-20-17(22-16)14-7-9-15(10-8-14)18-12(2)21/h3-10,17,20H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJXXBJNYKBSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(S2)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5185978.png)
![3-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B5185981.png)
![2,2-DIMETHYL-5-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B5185984.png)
![4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide](/img/structure/B5185992.png)
![2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-fluorophenyl)acetamide](/img/structure/B5186007.png)
![N-(4-ethoxyphenyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide](/img/structure/B5186013.png)
![2,3-dichloro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B5186017.png)
![2-([1,1'-Biphenyl]-4-yl)-n-cyclopentylacetamide](/img/structure/B5186025.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5186032.png)
![3-(2-bromophenyl)-5-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5186039.png)

![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5186048.png)
![N-[3-(2-ethylphenoxy)propyl]-2-methylpropan-2-amine](/img/structure/B5186054.png)

